4-(tert-Butoxycarbonyl)benzoic acid physical properties
4-(tert-Butoxycarbonyl)benzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(tert-Butoxycarbonyl)benzoic Acid
Introduction
4-(tert-Butoxycarbonyl)benzoic acid, also known as mono-tert-butyl terephthalate, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a carboxylic acid and a sterically hindered tert-butyl ester at opposing ends of a benzene ring, makes it a valuable building block. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or salt formation, while the tert-butoxycarbonyl group serves as a robust protecting group for a second carboxylic acid, which can be deprotected under specific acidic conditions.
This guide provides a comprehensive overview of the core physical properties of 4-(tert-Butoxycarbonyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's characteristics to inform its use in experimental design, process development, and formulation. We will not only present quantitative data but also delve into the experimental methodologies for their determination, providing the causal reasoning behind these well-established protocols.
Molecular Identity and Core Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of 4-(tert-Butoxycarbonyl)benzoic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | [1] |
| Synonyms | Mono-tert-butyl terephthalate, 1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester | [2] |
| CAS Number | 20576-82-3 | [2][3] |
| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][3] |
| Appearance | White to off-white or light yellow crystalline solid | [2][4] |
Thermal and Physicochemical Properties
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity. There is some variation in the reported melting point for this compound, which may be attributable to different polymorphic forms or measurement conditions. The most commonly cited value from commercial suppliers is in the higher range.
| Parameter | Value | Source(s) |
| Melting Point | 209-212 °C (with decomposition) | [4][5] |
Boiling Point
Due to the compound's high molecular weight and the presence of a thermally labile tert-butyl ester group, it is expected to decompose at or before its boiling point under atmospheric pressure.
| Parameter | Value | Source(s) |
| Predicted Boiling Point | 351.8 °C at 760 mmHg | [4] |
Solubility Profile
The solubility is governed by the "like dissolves like" principle. The presence of a polar carboxylic acid group allows for hydrogen bonding, while the nonpolar benzene ring and tert-butyl group contribute to its solubility in organic solvents.
| Solvent | Qualitative Solubility | Rationale |
| Water | Limited / Low | The large hydrophobic backbone counteracts the polarity of the single carboxylic acid group. |
| Methanol, Ethanol | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid. |
| Dichloromethane (DCM) | Soluble | The moderate polarity and ability to engage in dipole-dipole interactions allow for effective solvation.[2][4] |
| Ethyl Acetate | Soluble | As a polar aprotic solvent, it can act as a hydrogen bond acceptor for the carboxylic acid proton.[2] |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid state.[4] |
| Hexane | Insoluble | The high polarity of the carboxylic acid group prevents dissolution in this nonpolar solvent. |
Acidity (pKa)
The parent compound, benzoic acid, has a pKa of approximately 4.2 in water.[6] The 4-(tert-butoxycarbonyl) group is an electron-withdrawing group due to the electronegativity of the oxygen atoms in the ester functionality. This group will withdraw electron density from the benzene ring via the inductive effect, stabilizing the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization facilitates the release of the proton, resulting in a stronger acid.
Therefore, the pKa of 4-(tert-Butoxycarbonyl)benzoic acid is predicted to be slightly lower (more acidic) than that of benzoic acid, likely in the range of 3.8-4.1.
Spectroscopic Profile
Spectroscopic data provides confirmation of the molecular structure. Below are the expected spectral characteristics based on the known functional groups.
¹H NMR Spectroscopy
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| -C(CH₃ )₃ | Singlet (s) | 1.6 | 9 equivalent protons on the tert-butyl group, no adjacent protons. |
| Ar-H (ortho to -COOH) | Doublet (d) | 8.1-8.2 | Aromatic protons adjacent to the electron-withdrawing carboxylic acid group are deshielded. |
| Ar-H (ortho to -COOtBu) | Doublet (d) | 8.0-8.1 | Aromatic protons adjacent to the electron-withdrawing ester group are deshielded. |
| -COOH | Broad Singlet (br s) | >12 | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. |
¹³C NMR Spectroscopy
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
| -C(C H₃)₃ | 28-29 | Quaternary carbon of the tert-butyl group. |
| -C (CH₃)₃ | 81-82 | Aliphatic quaternary carbon of the tert-butyl group attached to the ester oxygen. |
| Ar-C | 129-135 | Aromatic carbons, with quaternary carbons appearing at the lower field end of this range. |
| Ar-C OOH | ~167 | Carbonyl carbon of the carboxylic acid. |
| Ar-C OOtBu | ~165 | Carbonyl carbon of the tert-butyl ester. |
Infrared (IR) Spectroscopy
| Functional Group | Vibration | Approx. Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Very broad and strong absorption due to hydrogen bonding.[7] |
| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[7] |
| Ester C=O | Stretch | 1715-1730 | Strong, sharp absorption, typically at a slightly higher frequency than the conjugated acid. |
| Aromatic C=C | Stretch | 1450-1600 | Multiple medium to weak bands characteristic of the benzene ring.[7] |
| C-O Stretch | Stretch | 1200-1300 | Strong bands associated with both the acid and ester C-O bonds. |
Experimental Methodologies: A Practical Guide
This section provides field-proven, step-by-step protocols for determining the key physical properties discussed. The causality behind critical steps is explained to ensure robust and reproducible results.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities depress and broaden this range.
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point.
-
Critical Heating Rate: Decrease the heating rate to 1-2 °C per minute.
-
Expertise & Experience: A slow heating rate is paramount to ensure the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting point.
-
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.
-
Validation: Repeat the accurate determination at least once with a fresh sample to ensure reproducibility.
Equilibrium Solubility Determination
Principle: The shake-flask method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature. It is considered the "gold standard" for solubility measurement.
Methodology (Shake-Flask Method):
-
System Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Trustworthiness: Using an excess of solid is crucial to ensure that the final solution is truly saturated.
-
-
Equilibration: Agitate the vial at a constant temperature (e.g., using an orbital shaker in a temperature-controlled chamber) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Expertise & Experience: Filtration is a critical step to prevent undissolved microparticles from entering the sample for analysis, which would lead to an overestimation of solubility. The filter material must not bind the analyte.
-
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility using a calibration curve prepared with standard solutions of the compound of known concentrations. Report the result in units such as mg/mL or mol/L at the specified temperature.
pKa Determination by Potentiometric Titration
Principle: A weak acid is titrated with a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized, as described by the Henderson-Hasselbalch equation (pH = pKa when [A⁻] = [HA]).
Methodology:
-
Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Titration: Place the solution of the acid in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the strong base titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Data Recording: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Vₑ) from the inflection point of the curve (often found using the maximum of the first derivative, dpH/dV).
-
The half-equivalence point volume is Vₑ/2.
-
Find the pH on the titration curve that corresponds to the volume Vₑ/2. This pH value is the experimental pKa.
-
Authoritative Grounding: At the half-equivalence point, the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation, the log term becomes log(1), which is zero, thus simplifying the equation to pH = pKa.
-
Safety and Handling
As a laboratory chemical, 4-(tert-Butoxycarbonyl)benzoic acid requires proper handling to minimize risk.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]
-
Signal Word: Warning.[8]
-
Pictogram: GHS07 (Exclamation mark).[8]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Conclusion
4-(tert-Butoxycarbonyl)benzoic acid is a stable, crystalline solid with well-defined thermal and physicochemical properties. Its limited aqueous solubility and acidic nature, with a pKa slightly lower than that of benzoic acid, are key considerations for its application in both synthesis and formulation. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties and ensure the quality and consistency of the material used in their work. A thorough understanding of these fundamental characteristics is the first step toward the successful application of this versatile chemical intermediate.
References
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ChemBK. (2024). 20576-82-3 - Physico-chemical Properties. ChemBK.com. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760954, 4-(tert-Butoxycarbonyl)benzoic acid. PubChem. [Link]
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St. Olaf College. (n.d.). Melting Point Determination. St. Olaf College Department of Chemistry. [Link]
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University of Toronto. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of Toronto Scarborough. [Link]
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Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
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